molecular formula C14H17NO5 B3047065 (R)-dimethyl 2-benzamidopentanedioate CAS No. 1346773-61-2

(R)-dimethyl 2-benzamidopentanedioate

Cat. No.: B3047065
CAS No.: 1346773-61-2
M. Wt: 279.29 g/mol
InChI Key: JOTSRQZZNLVBKG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-dimethyl 2-benzamidopentanedioate is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by its benzamide group attached to a pentanedioate backbone, with two methyl ester groups. The ®-configuration indicates the specific spatial arrangement of the molecule, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-dimethyl 2-benzamidopentanedioate typically involves the esterification of 2-benzamidopentanedioic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of ®-dimethyl 2-benzamidopentanedioate may involve more efficient catalytic processes. For instance, the use of immobilized enzymes or metal catalysts can enhance the reaction rate and selectivity. Continuous flow reactors and other advanced technologies can also be employed to scale up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-dimethyl 2-benzamidopentanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The benzamide group can be reduced to a benzylamine under appropriate conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 2-benzamidopentanedioic acid.

    Reduction: ®-dimethyl 2-benzylaminopentanedioate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

®-dimethyl 2-benzamidopentanedioate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its chiral nature makes it useful in studying enzyme-substrate interactions and other stereospecific processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-dimethyl 2-benzamidopentanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzamide group can form hydrogen bonds and other interactions with target molecules, while the ester groups can undergo hydrolysis or other transformations, modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-benzamidopentanedioate: Similar structure but with ethyl ester groups instead of methyl.

    2-benzamidopentanedioic acid: The non-esterified form of the compound.

    (S)-dimethyl 2-benzamidopentanedioate: The enantiomer of the ®-form, with different spatial arrangement.

Uniqueness

®-dimethyl 2-benzamidopentanedioate is unique due to its specific ®-configuration, which can result in different reactivity and interactions compared to its (S)-enantiomer or other similar compounds. This chiral specificity is crucial in applications where stereochemistry plays a significant role, such as in drug development and enzyme studies.

Properties

IUPAC Name

dimethyl (2R)-2-benzamidopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTSRQZZNLVBKG-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427537
Record name (R)-dimethyl 2-benzamidopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346773-61-2
Record name D-Glutamic acid, N-benzoyl-, 1,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346773-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-dimethyl 2-benzamidopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-dimethyl 2-benzamidopentanedioate
Reactant of Route 2
Reactant of Route 2
(R)-dimethyl 2-benzamidopentanedioate
Reactant of Route 3
Reactant of Route 3
(R)-dimethyl 2-benzamidopentanedioate
Reactant of Route 4
Reactant of Route 4
(R)-dimethyl 2-benzamidopentanedioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-dimethyl 2-benzamidopentanedioate
Reactant of Route 6
Reactant of Route 6
(R)-dimethyl 2-benzamidopentanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.